8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is the Cu-catalyzed synthesis, which employs ethyl tertiary amines as carbon sources. The reaction conditions often include the use of CuI as a catalyst, CH3CN as a solvent, and TMEDA and DIPEA as additives. The reaction is carried out at 100°C under an oxygen atmosphere for 24 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions similar to those used in laboratory settings. This ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation strategies.
Reduction: Common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in bacterial metabolic pathways .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde: Another derivative with similar structural properties.
Uniqueness: 8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its methoxy group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
8-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-3-2-4-11-7(6-12)5-10-9(8)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTKWXBPWVPEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=NC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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